molecular formula C31H35NO6 B303650 Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

货号 B303650
分子量: 517.6 g/mol
InChI 键: GJQREVVHBVTETC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as EMD 57033, is a compound that has been extensively studied for its potential therapeutic applications.

作用机制

The mechanism of action of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the levels of amyloid-beta peptide and tau protein. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

实验室实验的优点和局限性

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

未来方向

There are several future directions for research on Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033. One potential area of investigation is its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another area of research could be to further elucidate its mechanism of action and identify potential molecular targets. Additionally, research could be conducted to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 as a therapeutic agent.

合成方法

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 can be synthesized by reacting 4-ethylphenylacetic acid with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with diethyl oxalate and sodium ethoxide to yield Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033.

科学研究应用

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

属性

产品名称

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

分子式

C31H35NO6

分子量

517.6 g/mol

IUPAC 名称

diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO6/c1-6-19-12-14-20(15-13-19)26-25(30(34)37-7-2)18(4)32-24-17-23(21-10-9-11-22(16-21)36-5)27(29(33)28(24)26)31(35)38-8-3/h9-16,23,26-27,32H,6-8,17H2,1-5H3

InChI 键

GJQREVVHBVTETC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

规范 SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。